molecular formula C16H17NO B337408 N-(3,5-dimethylphenyl)-3-methylbenzamide

N-(3,5-dimethylphenyl)-3-methylbenzamide

Cat. No.: B337408
M. Wt: 239.31 g/mol
InChI Key: KLZZKRUWHXMCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-3-methylbenzamide is a benzamide derivative supplied for early-discovery chemical research. This compound is a member of a class of N-(aryl)amides known for their significance in materials science and supramolecular chemistry . Researchers utilize such compounds to investigate intermolecular interactions, particularly the role of N–H···O hydrogen bonds in forming stable crystal structures and supramolecular chains . The molecular structure features two aromatic rings connected by an amide linkage, which typically adopts a conformation where the N–H and C=O bonds are anti-periplanar . The specific spatial arrangement of the 3-methyl and 3,5-dimethyl substituents on the benzene rings influences the dihedral angle between the rings and the overall packing motif in the solid state, which can be characterized by techniques such as X-ray crystallography . This product is intended for research purposes as a building block or model compound in chemical synthesis and crystallography studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-5-4-6-14(8-11)16(18)17-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,17,18)

InChI Key

KLZZKRUWHXMCFQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

This analog replaces the 3-methylbenzoyl group with a 3-hydroxynaphthalene-2-carboxamide backbone. Despite structural differences, the 3,5-dimethylphenyl group contributes to strong PET inhibition (IC50 ~10 µM), comparable to the reference compound.

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Substituting methyl groups with fluorine atoms (electron-withdrawing) at the 3,5 positions results in similar PET-inhibiting activity (IC50 ~10 µM). The fluorine substituents increase electronegativity but reduce lipophilicity compared to methyl groups, suggesting that steric bulk and hydrophobicity are critical for activity .

N-(3,5-Dimethoxyphenyl)benzamide

Replacing methyl with methoxy groups (electron-donating) alters the electronic profile and crystal packing. The methoxy groups increase hydrogen-bonding capacity (e.g., O3···N interactions at 2.831 Å), leading to dimer formation in the solid state.

Structural and Crystallographic Comparisons

Compound Substituents (Position) Crystal System Key Structural Features Bioactivity (IC50)
N-(3,5-Dimethylphenyl)-3-methylbenzamide 3,5-CH3 (phenyl) Monoclinic () Planar conformation; intermolecular C–H···O interactions PET inhibitor: ~10 µM
N-(3,5-Dimethoxyphenyl)benzamide 3,5-OCH3 (phenyl) Monoclinic Centrosymmetric dimers via O···N interactions; dihedral angle 76.66° between rings N/A
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide 3,5-Cl (phenyl) Triclinic Two molecules per asymmetric unit; Cl substituents increase steric hindrance N/A

Key Observations :

  • Electron-donating vs. withdrawing groups : Methyl and methoxy groups enhance lipophilicity and hydrogen bonding, respectively, while halogens (Cl, F) prioritize electronic effects.
  • Crystal packing : Methyl groups favor planar arrangements (), whereas bulkier substituents (e.g., trichloroacetamide in ) disrupt symmetry.

Functional Group Variations

N-(3-Isoxazolyl)-3,5-dimethylbenzamide

However, this modification reduces the compound’s resemblance to natural substrates, limiting its utility in photosynthesis inhibition .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

The addition of a hydroxy-dimethylethyl group creates an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization. This contrasts with the dimethylphenyl derivative, which lacks such catalytic versatility .

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic acyl substitution proceeds via deprotonation of 3,5-dimethylaniline by triethylamine (TEA), forming a reactive amine intermediate. This intermediate attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, displacing chloride and forming the amide bond.

Reaction equation :

3-Methylbenzoyl chloride+3,5-DimethylanilineTEA, CH2Cl2This compound+HCl\text{3-Methylbenzoyl chloride} + \text{3,5-Dimethylaniline} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{this compound} + \text{HCl}

Optimized Procedure

  • Reagents : 3-Methylbenzoyl chloride (1.2 equiv), 3,5-dimethylaniline (1.0 equiv), TEA (1.5 equiv), anhydrous CH₂Cl₂.

  • Conditions : Nitrogen atmosphere, 0°C to room temperature, 12–18 hours.

  • Workup : Quench with ice water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Table 1: Yield and Purity of Direct Amidation

ParameterValue
Yield89–92%
Purity (HPLC)>98%
RecrystallizationEthanol/water (3:1)

Transamidation Catalyzed by BF₃- OEt₂

An alternative method employs BF₃- OEt₂ to mediate transamidation between a pre-formed amide and 3,5-dimethylaniline. This approach avoids handling sensitive acyl chlorides.

Mechanistic Insights

BF₃- OEt₂ activates the carbonyl group of the starting amide (e.g., N-butyl-3-methylbenzamide), facilitating nucleophilic attack by 3,5-dimethylaniline. The Lewis acid stabilizes the tetrahedral intermediate, accelerating amide exchange.

Reaction equation :

N-Butyl-3-methylbenzamide+3,5-DimethylanilineBF₃- OEt₂This compound+Butylamine\text{N-Butyl-3-methylbenzamide} + \text{3,5-Dimethylaniline} \xrightarrow{\text{BF₃- OEt₂}} \text{this compound} + \text{Butylamine}

Optimized Conditions

  • Catalyst : BF₃- OEt₂ (20 mol%).

  • Solvent : 1,2-Dichloroethane (DCE).

  • Temperature : Reflux (83°C), 4 hours.

Table 2: Transamidation Efficiency

ParameterValue
Yield85–88%
Catalyst Loading20 mol%
Reaction Time4 hours

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterDirect AmidationTransamidation
Starting MaterialAcyl ChloridePre-formed Amide
Yield89–92%85–88%
Purity>98%95–97%
ScalabilityHighModerate
CostModerateLow

Key Trade-offs :

  • Direct Amidation : Higher yields and purity but requires hazardous acyl chlorides.

  • Transamidation : Safer reagent handling but necessitates additional steps to prepare the starting amide.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, Ar–H), 7.17 (d, J = 8.2 Hz, 2H, Ar–H), 6.50 (s, 1H, NH), 2.35 (s, 6H, CH₃).

  • ¹³C NMR : δ 165.8 (C=O), 139.2 (C–N), 21.5 (CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₇H₁₉NO [M+H]⁺: 266.1545; found: 266.1548.

Crystallographic Stability

Single-crystal X-ray diffraction of analogs reveals hydrogen-bonding networks (O–H···O and N–H···O) that stabilize the molecular lattice, with intramolecular N–H···O bonds (2.05 Å) enhancing conformational rigidity .

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